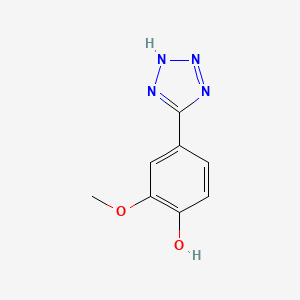
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Descripción general
Descripción
2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations, such as the study by Viji et al. (2020), employs compounds like 2-methoxy-4-(1H-tetrazol-5-yl)phenol for detailed structural and spectroscopic analysis. This type of research is crucial for understanding molecular interactions and properties, which can be applied in various fields including material science and pharmaceuticals (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Antibacterial Activity
Compounds structurally related to this compound have been studied for their antibacterial effects. For instance, Tavman et al. (2009) investigated similar phenol derivatives and their metal complexes, revealing significant antibacterial properties. Such studies indicate potential applications in developing new antibacterial agents (A. Tavman, S. Ikiz, A. F. Bagcigil, N. Özgür, S. Ak, 2009).
Photostability and Photoprotection
Lu et al. (2001) explored the photostability of tetrazole ethers derived from lignin model phenols, which includes compounds similar to this compound. Their research is pivotal in understanding how these compounds can provide photoprotection, which is valuable in preventing the degradation of materials like wood pulps and papers (An Lu, T. Hu, D. Osmond, B. Patrick, B. James, 2001).
Corrosion Inhibition
Research into corrosion inhibition, such as the study by Prashanth et al. (2021), utilizes compounds structurally similar to this compound. These studies demonstrate the potential of such compounds in protecting materials like steel from corrosion, a crucial aspect in material science and engineering (M. Prashanth, C. Kumar, B. Prathibha, M. Raghu, K. Kumar, M. B. Jagadeesha, Kikkeri N. Mohana, Honnur Krishna, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like mek-1 and tubulin .
Mode of Action
Based on the targets of similar compounds, it may interact with its targets and induce changes that affect the function of these proteins .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
Análisis Bioquímico
Cellular Effects
The effects of 2-methoxy-4-(1H-tetrazol-5-yl)phenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds containing the tetrazole moiety, such as this compound, can exhibit cytotoxic effects on certain cell lines . This indicates its potential in therapeutic applications, particularly in targeting cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The tetrazole ring in its structure is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity . This mechanism of action is crucial for its role in biochemical and pharmacological applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the stability of this compound can be maintained under specific storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that compounds with similar structures can have significant inhibitory properties at specific concentrations . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can provide insights into its biochemical role and potential therapeutic applications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions can help in designing targeted delivery systems for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and achieving desired therapeutic effects .
Propiedades
IUPAC Name |
2-methoxy-4-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAXBFZKBKYTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
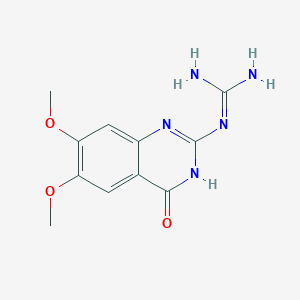
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
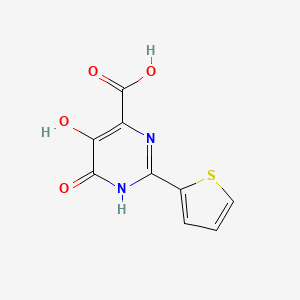
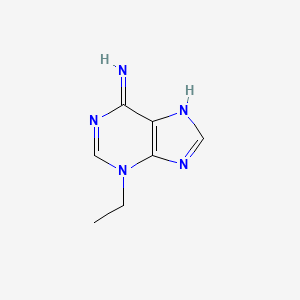
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
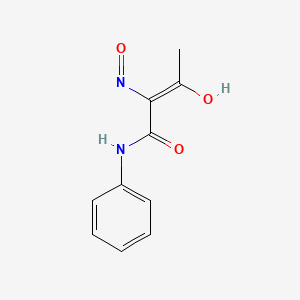
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)


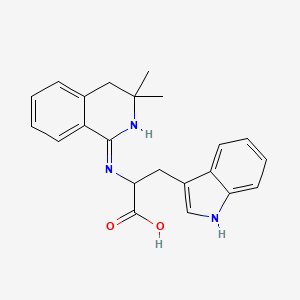
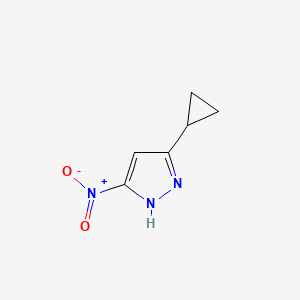
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)